

# Application Note: Synthesis of 2-(Octyloxy)aniline via Williamson Ether Synthesis

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## Compound of Interest

Compound Name: 2-(Octyloxy)aniline

Cat. No.: B1317713

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## Abstract

This application note provides a detailed experimental protocol for the synthesis of **2-(octyloxy)aniline**, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through a Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This protocol outlines the reaction of 2-aminophenol with 1-bromoocetane in the presence of a suitable base. Detailed procedures for the reaction setup, workup, and purification of the final product are provided. Additionally, a summary of expected quantitative data and characterization parameters is presented in a tabular format for easy reference. A logical workflow diagram of the experimental process is also included.

## Introduction

**2-(Octyloxy)aniline** and its derivatives are important building blocks in the development of novel therapeutic agents and functional materials. The introduction of an octyloxy group to the aniline scaffold can significantly modify its physicochemical properties, such as lipophilicity and molecular interactions, which is a key consideration in drug design. The Williamson ether synthesis is a straightforward and efficient method for the preparation of such aryl ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.<sup>[1][2][3][4]</sup> This protocol details a reliable procedure for the synthesis of **2-(octyloxy)aniline** from commercially available starting materials.

# Experimental Protocol

## Materials:

- 2-Aminophenol
- 1-Bromoocetane
- Potassium Carbonate ( $K_2CO_3$ ), anhydrous
- Acetone, anhydrous
- Ethyl acetate ( $EtOAc$ )
- Hexane
- Brine (saturated aqueous  $NaCl$  solution)
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Deionized water

## Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Glass funnel
- Filter paper
- Beakers and Erlenmeyer flasks

- Column chromatography setup (silica gel)
- Thin-layer chromatography (TLC) plates and developing chamber

**Procedure:**

- Reaction Setup:
  - To a dry round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
  - Add anhydrous acetone to the flask to create a stirrable suspension (approximately 5-10 mL per gram of 2-aminophenol).
  - Begin stirring the mixture at room temperature.
- Addition of Alkyl Halide:
  - To the stirred suspension, add 1-bromooctane (1.2 eq) dropwise at room temperature.
- Reaction:
  - After the addition is complete, heat the reaction mixture to reflux (the boiling point of acetone, approximately 56°C).
  - Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1 v/v). The reaction is typically complete within 12-24 hours.
- Workup:
  - Once the reaction is complete, allow the mixture to cool to room temperature.
  - Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.
  - Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

- Dissolve the resulting residue in ethyl acetate.
- Transfer the ethyl acetate solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

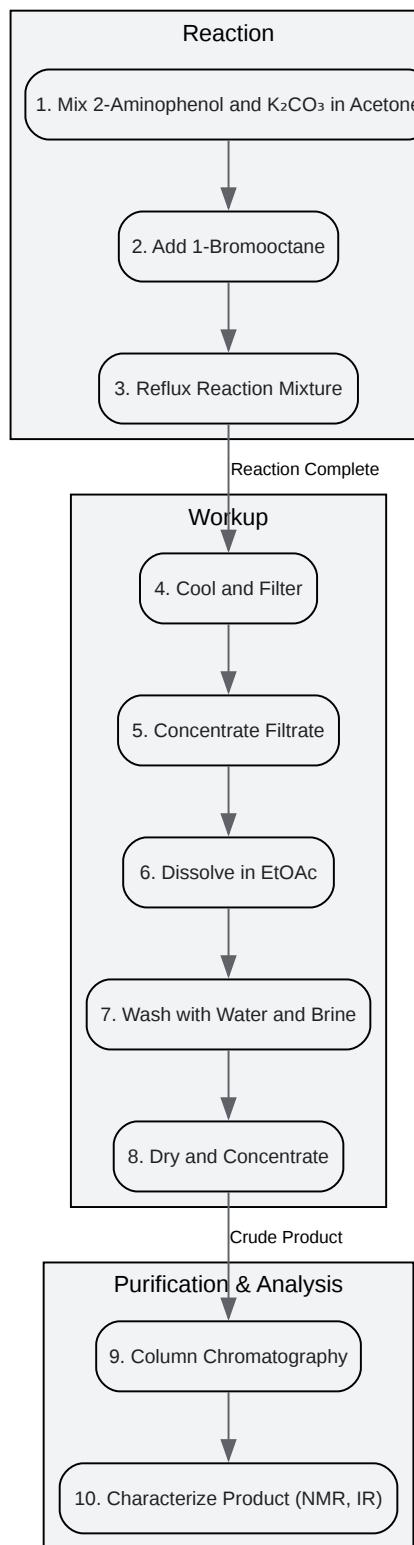
- Purification:
  - Purify the crude product by column chromatography on silica gel.[\[5\]](#)
  - Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
  - Collect the fractions containing the desired product, as identified by TLC analysis.
  - Combine the pure fractions and remove the solvent under reduced pressure to yield **2-(octyloxy)aniline** as a pure compound.

## Data Presentation

Parameter	Expected Value
Reactants	
2-Aminophenol (MW: 109.13 g/mol )	1.0 eq
1-Bromooctane (MW: 193.13 g/mol )	1.2 eq
Potassium Carbonate (MW: 138.21 g/mol )	2.0 eq
Reaction Conditions	
Solvent	Anhydrous Acetone
Temperature	Reflux (~56°C)
Reaction Time	12-24 hours
Product	
2-(Octyloxy)aniline (MW: 221.34 g/mol )	
Yield	70-85% (typical)
Characterization	
Appearance	Yellowish to brown oil or low melting solid
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ (ppm): 6.7-7.0 (m, 4H, Ar-H), 4.0 (t, 2H, O-CH <sub>2</sub> ), 3.8 (br s, 2H, NH <sub>2</sub> ), 1.8 (m, 2H, O-CH <sub>2</sub> -CH <sub>2</sub> ), 1.2-1.5 (m, 10H, -(CH <sub>2</sub> ) <sub>5</sub> -), 0.9 (t, 3H, -CH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ (ppm): 146.0, 136.0, 121.0, 118.5, 115.0, 112.0, 68.5, 31.8, 29.4, 29.3, 26.1, 22.7, 14.1
IR (KBr, cm <sup>-1</sup> )	v: 3450-3300 (N-H stretch), 3050 (Ar C-H stretch), 2920, 2850 (Aliphatic C-H stretch), 1610, 1500 (C=C stretch), 1240 (C-O stretch)

## Experimental Workflow

## Experimental Workflow for 2-(Octyloxy)aniline Synthesis

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of 2-(octyloxy)aniline.**

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